2-(4-Bromobutyl)-1,3,2-benzodioxaborole
Overview
Description
2-(4-Bromobutyl)-1,3,2-benzodioxaborole is an organoboron compound characterized by the presence of a benzodioxaborole ring substituted with a bromobutyl group
Scientific Research Applications
2-(4-Bromobutyl)-1,3,2-benzodioxaborole has diverse applications in scientific research:
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Safety and Hazards
The compound is classified as a skin corrosive (1B) under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The safety information includes hazard statements such as H314 (Causes severe skin burns and eye damage) and precautionary statements such as P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and others .
Mechanism of Action
Target of Action
Similar compounds such as 1h-isoindole-1,3(2h)-dione, 2-(4-bromobutyl)- and 4-Bromophenylacetic acid have been studied, which might provide some insights into the potential targets of this compound.
Mode of Action
It’s known that similar compounds like 4-bromophenylacetic acid can undergo various reactions, including the formation of hydrazone derivatives . These derivatives are formed by refluxing the methyl ester with hydrazine, followed by condensation with aldehydes . This could suggest that 2-(4-Bromobutyl)-1,3,2-benzodioxaborole might interact with its targets in a similar manner, leading to changes at the molecular level.
Biochemical Pathways
It’s known that plant protoplasts can conjugate aspartic acid with 4-bromophenylacetic acid to form 4-bromophenylacetyl-l-aspartic acid . This suggests that similar compounds might affect amino acid metabolism or other related biochemical pathways.
Pharmacokinetics
Similar compounds like ethyl 4-bromobutyrate are classified as flammable liquids and can cause skin and eye irritation . This might suggest that the compound has certain bioavailability and pharmacokinetic properties that need to be considered in a biological context.
Result of Action
The formation of hydrazone derivatives from similar compounds suggests that it might induce changes at the molecular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromobutyl)-1,3,2-benzodioxaborole typically involves the reaction of 1,3,2-benzodioxaborole with 1,4-dibromobutane under specific conditions. The reaction is usually carried out in an anhydrous solvent such as dimethylformamide (DMF) at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Bromobutyl)-1,3,2-benzodioxaborole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used under mild conditions.
Major Products:
Substitution Reactions: New derivatives with different functional groups replacing the bromine atom.
Coupling Reactions: Biaryl compounds and other complex organic molecules.
Comparison with Similar Compounds
2-(4-Bromobutyl)isoindoline-1,3-dione: Another bromobutyl-substituted compound with different reactivity and applications.
4-Bromobutyl acetate: A simpler bromobutyl compound used in different chemical contexts.
Uniqueness: 2-(4-Bromobutyl)-1,3,2-benzodioxaborole is unique due to the presence of the benzodioxaborole ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in coupling reactions and the synthesis of complex organic molecules .
Properties
IUPAC Name |
2-(4-bromobutyl)-1,3,2-benzodioxaborole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BBrO2/c12-8-4-3-7-11-13-9-5-1-2-6-10(9)14-11/h1-2,5-6H,3-4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCRCQJNMXARNMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2=CC=CC=C2O1)CCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BBrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393678 | |
Record name | 2-(4-Bromobutyl)-1,3,2-benzodioxaborole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70393678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142172-51-8 | |
Record name | 2-(4-Bromobutyl)-1,3,2-benzodioxaborole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70393678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-1-butylboronic acid catechol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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